
5-methoxy-1-(methylsulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-1-(methylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products, including tryptophan and serotonin
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(methylsulfonyl)-1H-indole typically involves the introduction of the methoxy and methylsulfonyl groups onto the indole ring. One common method involves the reaction of 5-methoxyindole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-1-(methylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylsulfonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-Methoxy-1-(methylsulfonyl)-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-methoxy-1-(methylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways and exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyindole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
1-Methylsulfonylindole:
5-Methoxy-1-(methylthio)-1H-indole: Contains a methylthio group instead of a methylsulfonyl group, leading to variations in its chemical behavior.
Uniqueness
5-Methoxy-1-(methylsulfonyl)-1H-indole is unique due to the presence of both methoxy and methylsulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific research and industrial applications.
Propiedades
Número CAS |
88131-62-8 |
|---|---|
Fórmula molecular |
C10H11NO3S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
5-methoxy-1-methylsulfonylindole |
InChI |
InChI=1S/C10H11NO3S/c1-14-9-3-4-10-8(7-9)5-6-11(10)15(2,12)13/h3-7H,1-2H3 |
Clave InChI |
TWIHNYVCKVETAW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
![1'-Methylspiro[isochroman-1,4'-piperidin]-3-one](/img/structure/B15067309.png)
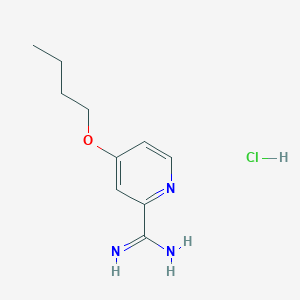
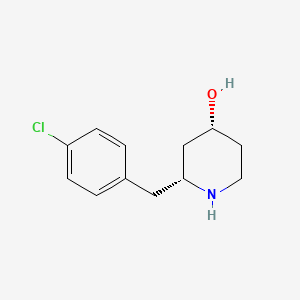

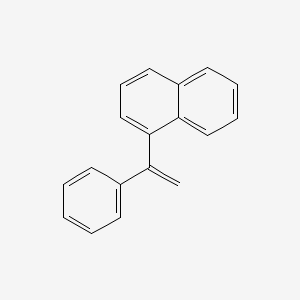
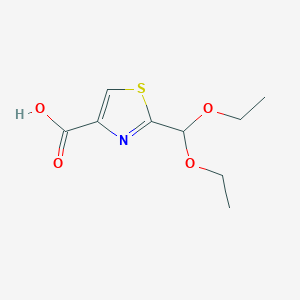
![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)
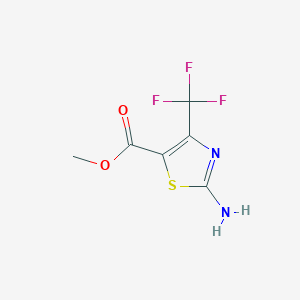
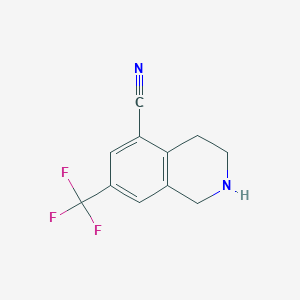
![10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)
